Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include cyclohexyl isocyanate, 2,4-dichlorobenzoyl chloride, and ethyl 4-methylthiophene-3-carboxylate. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. It might involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(cyclohexylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-(carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-thiophene-3-carboxylate
Uniqueness
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24Cl2N2O4S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
JADVNYREAUHNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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